

physical and chemical properties of 5-Hexenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hexenal**

Cat. No.: **B1605083**

[Get Quote](#)

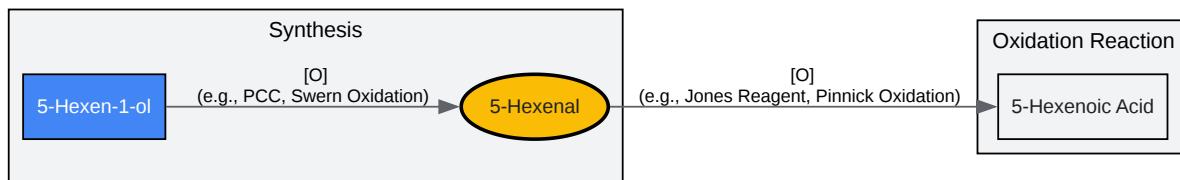
An In-depth Technical Guide to the Physical and Chemical Properties of **5-Hexenal**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **5-Hexenal** (CAS No: 764-59-0), an unsaturated aldehyde with applications as a flavoring agent and as an intermediate in organic synthesis.^{[1][2]} Its bifunctional nature, containing both an aldehyde and a terminal alkene, makes it a molecule of interest for various chemical transformations.

Physicochemical Properties

5-Hexenal is a colorless to pale yellow liquid at room temperature with a characteristic sharp, green, and grassy odor.^{[1][3][4]} It is soluble in organic solvents but has limited solubility in water.^{[1][3]} Due to its volatile nature and reactivity, particularly its propensity for oxidation and polymerization, it should be handled with appropriate safety precautions in a laboratory setting.^{[1][2]}


The key quantitative physical and chemical properties of **5-Hexenal** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	Hex-5-enal	[5]
Synonyms	5-Hexen-1-al	[1] [6]
CAS Number	764-59-0	[1] [4] [6] [7] [8] [9]
Molecular Formula	C ₆ H ₁₀ O	[1] [4] [6] [7] [9] [10]
Molecular Weight	98.14 g/mol	[6] [10]
Appearance	Colorless to pale yellow liquid	[1] [3]
Boiling Point	128-129 °C at 760 mmHg	[3] [6]
Density	0.817 g/cm ³	[4] [6] [8]
Flash Point	18.8 °C (66.0 °F)	[3] [4]
Water Solubility	4508 mg/L at 25 °C (estimated)	[3]
Vapor Pressure	10.7 ± 0.2 mmHg at 25 °C	[4]
logP (o/w)	1.1 - 1.54	[3] [4] [7] [10]
Refractive Index	1.41	[4]

Chemical Reactivity and Synthesis

5-Hexenal's reactivity is dominated by its two functional groups: the aldehyde and the terminal alkene. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The alkene group can undergo typical addition reactions.

A common synthetic route to **5-Hexenal** is the mild oxidation of the corresponding primary alcohol, 5-hexen-1-ol, using reagents such as pyridinium chlorochromate (PCC) or via a Swern oxidation.[\[7\]](#) Conversely, **5-Hexenal** can be oxidized to 5-hexenoic acid.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Key chemical transformations involving **5-Hexenal**.

Biological Significance

Unsaturated aldehydes, as a class, are known for their biological activity. They can act as alkylating agents and interact with biological nucleophiles such as glutathione and amino groups on proteins.^[1] This reactivity is the basis for some of their toxicological effects.^[1] In plants, C6-aldehydes, known as green leaf volatiles, are involved in defense signaling pathways. For example, the related compound (E)-2-hexenal can activate jasmonic acid pathways in response to pathogens.^{[12][13]} While specific signaling pathways involving **5-Hexenal** in mammalian systems are not well-documented in the search results, its structural similarity to other biologically active aldehydes suggests potential for interaction with cellular signaling components, a relevant consideration for drug development professionals.

Experimental Protocols

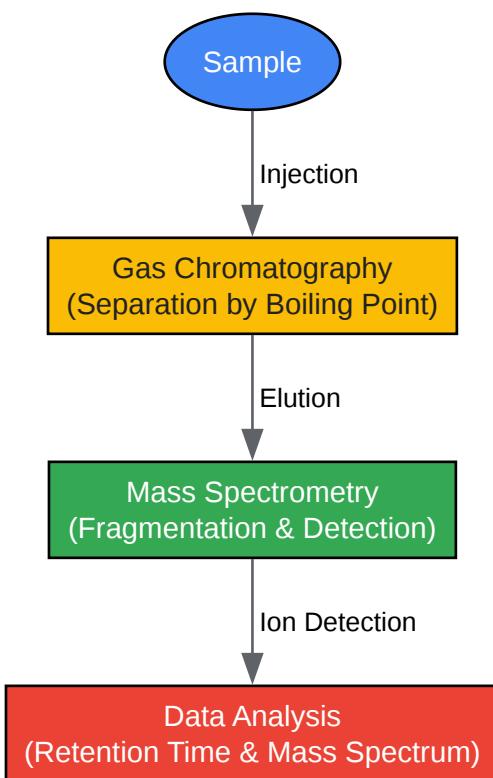
The following sections outline generalized experimental protocols for the synthesis and analysis of **5-Hexenal**. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of 5-Hexenal via Oxidation of 5-Hexen-1-ol

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).^[7]

- Materials: 5-Hexen-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.

- Procedure:


- To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 5-Hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure to yield the crude **5-Hexenal**.
- The product can be further purified by flash column chromatography if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

As a volatile organic compound, **5-Hexenal** is well-suited for analysis by GC-MS.[3][6] This protocol provides a general procedure for the analysis of such compounds.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Sample Preparation: Prepare a dilute solution of **5-Hexenal** in a suitable volatile solvent (e.g., hexane or dichloromethane).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Split/splitless injection.
 - Carrier Gas: Helium at a constant flow rate.

- Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: Scan a mass-to-charge (m/z) range appropriate for the molecular weight and expected fragments of **5-Hexenal** (e.g., m/z 35-200).
- Data Analysis: Identify **5-Hexenal** by its retention time and by comparing its mass spectrum to a reference library.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the analysis of **5-Hexenal** by GC-MS.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like **5-Hexenal**.

- Sample Preparation: Dissolve a small amount of purified **5-Hexenal** (5-10 mg) in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) in an NMR tube.
- ^1H NMR Spectroscopy:
 - The aldehydic proton is highly deshielded and will appear as a characteristic signal around 9-10 ppm.[14][15][16]
 - The vinylic protons of the terminal alkene will appear in the range of 5-6 ppm.
 - Protons on the carbon adjacent to the carbonyl group (α -protons) will appear around 2.0-2.5 ppm.[14][15]
- ^{13}C NMR Spectroscopy:
 - The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-215 ppm.[15]
 - The carbons of the double bond will appear in the alkene region of the spectrum (typically 110-140 ppm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 764-59-0: 5-Hexenal | CymitQuimica [cymitquimica.com]
- 3. dem.ri.gov [dem.ri.gov]
- 4. benchchem.com [benchchem.com]

- 5. 5-Hexenal | C₆H₁₀O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]
- 12. Frontiers | E-2-hexenal promotes susceptibility to *Pseudomonas syringae* by activating jasmonic acid pathways in *Arabidopsis* [frontiersin.org]
- 13. E-2-hexenal promotes susceptibility to *Pseudomonas syringae* by activating jasmonic acid pathways in *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [physical and chemical properties of 5-Hexenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605083#physical-and-chemical-properties-of-5-hexenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com